1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea
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Overview
Description
1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a complex organic compound known for its unique chemical structure and properties It consists of a cyclohexyl ring substituted with a dimethylamino group and a pentafluorophenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea typically involves the reaction of 2-(dimethylamino)cyclohexylamine with 2,3,4,5,6-pentafluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of a thiourea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiourea group, leading to different reduced products.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.
Scientific Research Applications
1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pentafluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dimethylamino)cyclohexyl]-3-(3,4,5-trifluorophenyl)thiourea
- 1-[2-(Dimethylamino)cyclohexyl]-3-(2,4,6-trifluorophenyl)thiourea
- 1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,5,6-tetrafluorophenyl)thiourea
Uniqueness
1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly enhances its electron-withdrawing properties This makes the compound more reactive in nucleophilic aromatic substitution reactions compared to its trifluorophenyl or tetrafluorophenyl analogs
Properties
Molecular Formula |
C15H18F5N3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea |
InChI |
InChI=1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24) |
InChI Key |
AGKAFOPEHJFQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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